molecular formula C20H18N6O2S B6483014 N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide CAS No. 1014027-94-1

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide

Cat. No. B6483014
CAS RN: 1014027-94-1
M. Wt: 406.5 g/mol
InChI Key: IBVNOMVOKQMPTD-UHFFFAOYSA-N
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Description

“N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide” is a compound that belongs to a series of pyrazolylpyridazine derivatives . These derivatives have been synthesized on the basis of pyrazole and pyridazine, which are widely used not only in medical practice, but also in agriculture as plant protection chemicals .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 3-pyrazol-1-yl-6-hydrazinylpyridazine with potassium thiocyanate in hydrochloric acid . The reaction leads to the formation of a salt . The signals of the NH2 and NH groups are observed at 4.15 and 7.80 ppm, respectively, in the 1H NMR spectrum of the compound .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole ring and a pyridazine ring . The InChI code for this compound is 1S/C20H16N6/c1-25-13-16 (11-23-25)19-6-7-20-22-12-17 (26 (20)24-19)10-14-4-5-18-15 (9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 3-pyrazol-1-yl-6-hydrazinylpyridazine with potassium thiocyanate in hydrochloric acid . This reaction leads to the formation of a salt .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere . The molecular weight of the compound is 340.39 .

Scientific Research Applications

Antileishmanial Applications

This compound could potentially have applications in the treatment of Leishmaniasis. A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides showed an active profile against Leishmania infantum and Leishmania amazonensis .

Insecticidal Activities

Compounds with a similar structure have been designed and synthesized to target the ryanodine receptor (RyR), a critical component in insect physiology. These compounds could potentially serve as potent insecticides .

C–N Bond Construction

In the field of synthetic chemistry, similar compounds have been used in the development of novel protocols for the construction of C–N bonds. These compounds could potentially be used in the synthesis of N-heterocycles of biological interest .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with the compound are H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

The future directions for this compound involve the targeted synthesis of new potentially biologically active derivatives based on 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydrazinylpyridazine . The aim is to create new biologically active derivatives, to which resistance has not been formed . This is particularly important given the increasing environmental requirements and the possibility of pests and pathogens acquiring resistance to chemical plant protection products .

properties

IUPAC Name

N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2S/c1-15-13-14-26(24-15)20-12-11-19(22-23-20)21-16-7-9-17(10-8-16)25-29(27,28)18-5-3-2-4-6-18/h2-14,25H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVNOMVOKQMPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzenesulfonamide

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